Methoxymethanamine hydrochloride

Description

Propriétés

Numéro CAS |

116430-68-3 |

|---|---|

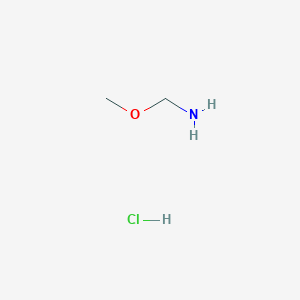

Formule moléculaire |

C2H8ClNO |

Poids moléculaire |

97.54 g/mol |

Nom IUPAC |

methoxymethanamine;hydrochloride |

InChI |

InChI=1S/C2H7NO.ClH/c1-4-2-3;/h2-3H2,1H3;1H |

Clé InChI |

RHVNHKWMQOUSLJ-UHFFFAOYSA-N |

SMILES canonique |

COCN.Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

Methoxymethanamine HCl vs. N-Methylethylamine HCl :

- Methoxymethanamine is a primary amine with a methoxy group directly attached to the amine, enhancing its nucleophilicity in carbonyl reactions.

- N-Methylethylamine HCl is a secondary amine with methyl and ethyl groups, reducing its reactivity but increasing lipid solubility, making it suitable for pharmaceutical intermediates .

Methoxymethanamine HCl vs. Ethoxy(methyl)amine HCl :

- The ethoxy group in ethoxy(methyl)amine increases steric hindrance and alters solubility compared to methoxymethanamine’s simpler structure. This compound is used in specialized syntheses requiring ether linkages .

Methoxymethanamine HCl vs. Methoxetamine HCl: Methoxetamine features a cyclohexanone ring and a methoxy group, conferring NMDA receptor antagonist activity. Its complexity contrasts with methoxymethanamine’s role as a small-molecule reagent .

Methoxymethanamine HCl vs. 5-Methoxy Tryptamine HCl :

- The indole ring in 5-methoxy tryptamine allows for serotonin receptor interactions, whereas methoxymethanamine’s linear structure limits such biological activity .

Méthodes De Préparation

Reaction Mechanism and Process Optimization

This method, described in patent CN115490611A, involves the reaction of hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) with acetone (CH₃COCH₃) in a cyclohexane-water biphasic system. Liquid sodium hydroxide (NaOH) is added to facilitate the formation of acetone oxime sodium salt, which is subsequently methylated with methyl chloride (CH₃Cl) to yield acetone oxime methyl ether. Acid hydrolysis with hydrochloric acid (HCl) produces methoxylamine hydrochloride.

Key reaction steps :

-

(NH₂OH)₂·H₂SO₄ + 2CH₃COCH₃ → 2(CH₃)₂C=NOH + H₂SO₄

-

(CH₃)₂C=NOH + CH₃Cl → (CH₃)₂C=NOCH₃ + HCl

-

(CH₃)₂C=NOCH₃ + HCl → CH₃ONH₂·HCl + (CH₃)₂CO

Advantages and Limitations

-

Advantages : High conversion rates, recyclable mother liquor (reducing wastewater), and minimal inorganic salt byproducts.

-

Limitations : Requires precise control of layering during filtration and rotary evaporation, increasing operational complexity.

One-Pot Aqueous Phase Synthesis Using Sulfur Dioxide and Methyl Sulfate

Green Chemistry Approach

Patent CN105330564A details a one-pot method where sulfur dioxide (SO₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), and methyl sulfate ((CH₃O)₂SO₂) react sequentially in aqueous solution. Sulfur dioxide and sodium nitrite form hydroxylamine disulfonate intermediates, which undergo methylation and acidification to yield methoxylamine hydrochloride.

Reaction conditions :

-

Temperature: 25–40°C

-

Molar ratios:

Triethylamine-Mediated Methylation of Butanone Oxime

Novel Catalytic System

Patent CN110922341A introduces a method using butanone oxime (C₄H₉NO), dimethyl sulfoxide (DMSO), triethylamine (C₆H₁₅N), and methylating agents (e.g., methyl iodide). Triethylamine acts as a base, facilitating the methylation of butanone oxime to O-methyl-2-butanone oxime ether, which is hydrolyzed to methoxylamine hydrochloride.

Optimized parameters :

Byproduct Management and Scalability

-

Advantages : Avoids toxic reagents (e.g., SO₂, NaNO₂) and enables intermediate byproduct recycling.

-

Limitations : High DMSO usage increases costs, and methyl iodide poses toxicity risks.

Methanolysis of Hydroxylamine Sulfonates

Industrial-Scale Production

As described in the Wikipedia entry, hydroxylamine sulfonates (e.g., H₂NOSO₃⁻) react with methanol (CH₃OH) under acidic conditions to produce methoxylamine, which is then neutralized with HCl.

Reaction equation :

H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻

H₂NOCH₃ + HCl → CH₃ONH₂·HCl.

Economic and Practical Viability

-

Advantages : Utilizes inexpensive methanol and scalable for bulk production.

-

Limitations : Sulfonate byproducts require extensive wastewater treatment.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Environmental Impact Assessment

Q & A

Basic: What safety precautions are critical when handling methoxymethanamine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators if aerosol generation is possible, chemical-resistant gloves (tested for penetration times and degradation), and OSHA-compliant safety goggles. Lab coats and closed-toe shoes are mandatory to prevent skin contact .

- First Aid Measures:

- Inhalation: Move to fresh air; administer artificial respiration if breathing stops .

- Skin Contact: Remove contaminated clothing immediately and wash with soap/water for ≥15 minutes .

- Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .

- Waste Disposal: Segregate waste and use certified disposal services to avoid environmental contamination .

Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions: Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers) .

- Storeroom Requirements: No special facility is needed, but ensure secondary containment to prevent leaks .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

- Key Reactions: While direct synthesis data is limited, analogous compounds (e.g., dimethylethylamine hydrochloride) are synthesized via alkylation of amines with chlorinated precursors under anhydrous conditions. Reductive amination or nucleophilic substitution may apply .

- Reagent Considerations: Use reducing agents like sodium borohydride for amine intermediates, and purify via recrystallization in ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in PPE recommendations for handling this compound?

Answer:

- Risk Assessment: Evaluate glove material compatibility using ASTM penetration tests and manufacturer-specific degradation data. For example, nitrile gloves may degrade faster than neoprene when exposed to hydrochloride salts .

- Protocol Design: Cross-reference OSHA guidelines (e.g., 29 CFR 1910.132) with experimental conditions (e.g., concentration, exposure duration) to tailor PPE selection .

Advanced: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm amine proton environments and methoxy group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Purity Validation: Pair HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified standards .

Advanced: How can researchers assess the ecological impact of this compound?

Answer:

- Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC values. Classify as "water hazard class 2" if toxicity thresholds exceed regulatory limits .

- Soil Mobility Studies: Use batch adsorption experiments (EPA 835.1220) to measure partition coefficients () and predict groundwater contamination risks .

Basic: What protocols ensure safe disposal of this compound waste?

Answer:

- Neutralization: Treat aqueous waste with sodium bicarbonate to neutralize acidic byproducts before disposal .

- Regulatory Compliance: Follow EPA Hazardous Waste Codes (e.g., D002 for corrosive wastes) and document disposal through licensed contractors .

Advanced: How can kinetic modeling optimize this compound release in drug delivery systems?

Answer:

- Release Kinetics: Apply the Higuchi model () to assess diffusion-controlled release from polymer matrices. Use factorial design (e.g., Box-Behnken) to optimize variables like pH and excipient ratios .

- Validation: Compare in vitro dissolution profiles (USP Apparatus II) with in vivo pharmacokinetic data to validate predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.